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Introduction
CDK2-IN-15 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key

regulator of cell cycle progression.[1][2] Dysregulation of CDK2 activity is a common feature in

various cancers, making it a compelling target for therapeutic intervention.[3][4] CDK2, in

complex with cyclin E or cyclin A, orchestrates the transition from the G1 to the S phase of the

cell cycle by phosphorylating key substrates, including the Retinoblastoma protein (Rb).[3][5]

Inhibition of CDK2 by CDK2-IN-15 leads to cell cycle arrest at the G1/S checkpoint, induction of

a senescence-like state, and subsequent inhibition of tumor cell proliferation.[1][2][3]

These application notes provide a summary of the available data on CDK2-IN-15 (also known

as INX-315) and detailed protocols for its use in laboratory experiments.
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Assay Type Target IC50 Value
Cell
Line/System

Notes

Biochemical

Assay
CDK2/cyclin E1 < 4 nmol/L

Recombinant

enzyme

Demonstrates

high potency and

selectivity.[1]

CDK2/cyclin A1 < 4 nmol/L
Recombinant

enzyme

CDK1/cyclin B1 ~115 nmol/L
Recombinant

enzyme

Shows ~50-fold

selectivity for

CDK2 over

CDK1.[2]

Cellular Assay

CDK2/cyclin E1

Target

Engagement

2.3 nmol/L

Live cell

NanoBRET

assay

Confirms potent

intracellular

target

engagement.[1]

CDK1/cyclin B1

Target

Engagement

374 nmol/L

Live cell

NanoBRET

assay

CDK9/cyclin T1

Target

Engagement

2,950 nmol/L

Live cell

NanoBRET

assay

Cell Viability

(CDK4/6i-

resistant)

< 25 nmol/L
Breast cancer

cell lines

Effective in

models of

acquired

resistance to

CDK4/6

inhibitors.[2]
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Animal Model Cancer Type
Dosing
Regimen

Duration Outcome

Gastric

Adenocarcinoma

PDX (GA0103)

Gastric Cancer

25, 50, 100

mg/kg, oral

gavage, twice

daily

56 days

Dose-dependent

tumor growth

inhibition; 100

mg/kg BID led to

tumor

regression.[1]

100 mg/kg, oral

gavage, once

daily

56 days

Significant tumor

growth inhibition.

[1]

Gastric

Adenocarcinoma

PDX (GA0114)

Gastric Cancer

100 mg/kg, oral

gavage, twice

daily

5 weeks

Significant tumor

growth inhibition.

[1]

Ovarian

Carcinoma PDX

(OV5398)

Ovarian Cancer

100 mg/kg, oral

gavage, twice

daily

8 weeks

Significant tumor

growth inhibition.

[1]

OVCAR-3

Xenograft
Ovarian Cancer

100 mg/kg, oral

gavage, twice

daily

Not specified

Significant tumor

growth inhibition.

[1]

Note: Across these in vivo studies, CDK2-IN-15 was well-tolerated, with no significant body

weight loss or other signs of toxicity reported.[1]
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Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.
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General Experimental Workflow for Evaluating CDK2-IN-
15

In Vitro Evaluation In Vivo Evaluation

Biochemical Assay
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Caption: A general workflow for the preclinical evaluation of CDK2-IN-15.

Experimental Protocols
Biochemical Kinase Assay
Objective: To determine the in vitro potency (IC50) of CDK2-IN-15 against recombinant

CDK2/cyclin complexes.

Materials:

Recombinant human CDK2/cyclin E1 or CDK2/cyclin A1 enzyme

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

ATP (at Km concentration for the specific enzyme batch)

Substrate peptide (e.g., a derivative of Histone H1)

CDK2-IN-15 (in DMSO, serial dilutions)

ADP-Glo™ Kinase Assay kit or similar detection reagent

384-well plates

Procedure:
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Prepare serial dilutions of CDK2-IN-15 in DMSO, followed by a further dilution in kinase

buffer.

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

Add 10 µL of a solution containing the CDK2/cyclin enzyme and the substrate peptide in

kinase buffer to each well.

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and detect the amount of ADP produced using a luminescence-based

assay kit according to the manufacturer's instructions.

Calculate the percent inhibition for each concentration of CDK2-IN-15 relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay
Objective: To assess the effect of CDK2-IN-15 on the proliferation of cancer cell lines.

Materials:

Cancer cell lines of interest (e.g., OVCAR-3, or CDK4/6i-resistant breast cancer lines)

Complete cell culture medium

CDK2-IN-15 (in DMSO, serial dilutions)

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

96-well clear-bottom white plates

Procedure:
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Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and

allow them to attach overnight.

Prepare serial dilutions of CDK2-IN-15 in complete culture medium.

Remove the existing medium from the cells and add 100 µL of the medium containing the

different concentrations of CDK2-IN-15 or DMSO (vehicle control).

Incubate the cells for a prolonged period to allow for multiple cell doublings (e.g., 6 days).[2]

Equilibrate the plate to room temperature.

Add CellTiter-Glo® reagent according to the manufacturer's protocol.

Measure luminescence using a plate reader.

Calculate the percent viability relative to the vehicle-treated cells and determine the IC50

value as described for the biochemical assay.

Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of CDK2-IN-15 on cell cycle distribution.

Materials:

Cancer cell line (e.g., MB157)

Complete cell culture medium

CDK2-IN-15

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Ethanol (70%, ice-cold)

Propidium Iodide (PI)/RNase staining solution

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15589271?utm_src=pdf-body
https://www.benchchem.com/product/b15589271?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10905675/
https://www.benchchem.com/product/b15589271?utm_src=pdf-body
https://www.benchchem.com/product/b15589271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Seed cells in 6-well plates and allow them to attach.

Treat the cells with various concentrations of CDK2-IN-15 or DMSO for a specified time

(e.g., 24 or 48 hours).[6]

Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

Incubate at -20°C for at least 2 hours.

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in PI/RNase staining solution and incubate in the dark for 30

minutes at room temperature.

Analyze the DNA content of the cells using a flow cytometer.

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using

appropriate software.

In Vivo Tumor Xenograft/PDX Model
Objective: To evaluate the anti-tumor efficacy of CDK2-IN-15 in a mouse model.

Materials:

Immunocompromised mice (e.g., nude or NSG mice)

Tumor cells (for xenografts) or patient-derived tumor fragments (for PDXs)

CDK2-IN-15

Vehicle formulation for oral gavage

Calipers for tumor measurement

Animal balance
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Procedure:

Implant tumor cells subcutaneously into the flank of the mice. For PDX models, implant

tumor fragments.

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize mice into treatment and control groups.

Prepare the dosing solution of CDK2-IN-15 in a suitable vehicle.

Administer CDK2-IN-15 orally by gavage at the desired dose and schedule (e.g., 100 mg/kg,

twice daily).[1] Administer vehicle to the control group.

Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body

weight of the mice 2-3 times per week.

Continue treatment for the duration of the study (e.g., 5-8 weeks).[1]

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

Western blot for pharmacodynamic markers like p-Rb).

Safety and Toxicology
Preclinical studies in mice with CDK2-IN-15 at doses up to 100 mg/kg twice daily for up to 8

weeks did not show significant toxicity.[1] Mice did not exhibit more than 5% body weight loss

or any concerning changes in behavior or physical condition.[1] However, as with any kinase

inhibitor, potential for off-target effects and toxicity should be carefully monitored in any new

experimental system. For other CDK inhibitors, common side effects can include hematologic

and gastrointestinal toxicities.[7] Researchers should establish a safety and tolerability profile in

their specific models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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